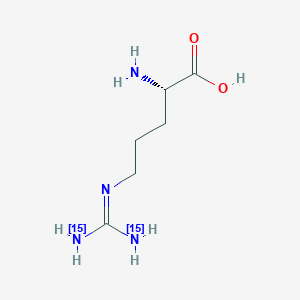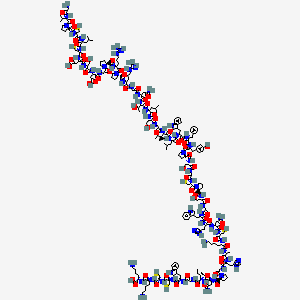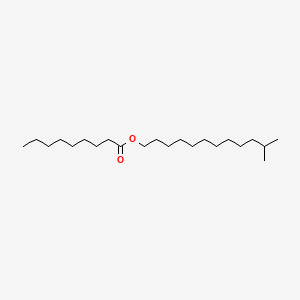
Isotridecyl nonan-1-oate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isotridecyl nonan-1-oate is an organic compound with the molecular formula C22H44O2. It is an ester formed from the reaction of isotridecyl alcohol and nonanoic acid. This compound is known for its use in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isotridecyl nonan-1-oate is synthesized through an esterification reaction between isotridecyl alcohol and nonanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:
Isotridecyl alcohol+Nonanoic acid→Isotridecyl nonan-1-oate+Water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Isotridecyl nonan-1-oate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield isotridecyl alcohol and nonanoic acid.
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester into alcohols and other reduced forms.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Isotridecyl alcohol and nonanoic acid.
Oxidation: Carboxylic acids and other oxidation products.
Reduction: Alcohols and reduced forms of the ester.
Scientific Research Applications
Isotridecyl nonan-1-oate has several applications in scientific research and industry:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the formulation of various biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems and pharmaceutical formulations.
Industry: Utilized in the production of lubricants, plasticizers, and surfactants due to its favorable chemical properties.
Mechanism of Action
The mechanism of action of isotridecyl nonan-1-oate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release isotridecyl alcohol and nonanoic acid, which can then participate in further biochemical reactions. The specific molecular targets and pathways depend on the context of its application, such as in drug delivery or industrial processes.
Comparison with Similar Compounds
Isotridecyl nonan-1-oate can be compared with other esters of nonanoic acid and isotridecyl alcohol:
Isotridecyl isononanoate: Similar in structure but with different branching in the acid component.
Isotridecyl octanoate: An ester of isotridecyl alcohol and octanoic acid, differing by one carbon in the acid chain.
Isotridecyl decanoate: An ester of isotridecyl alcohol and decanoic acid, differing by one carbon in the acid chain.
These compounds share similar chemical properties but differ in their specific applications and reactivity due to variations in their molecular structure.
Properties
CAS No. |
69247-88-7 |
|---|---|
Molecular Formula |
C22H44O2 |
Molecular Weight |
340.6 g/mol |
IUPAC Name |
11-methyldodecyl nonanoate |
InChI |
InChI=1S/C22H44O2/c1-4-5-6-7-13-16-19-22(23)24-20-17-14-11-9-8-10-12-15-18-21(2)3/h21H,4-20H2,1-3H3 |
InChI Key |
TWEZFVUFZGJVTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)OCCCCCCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



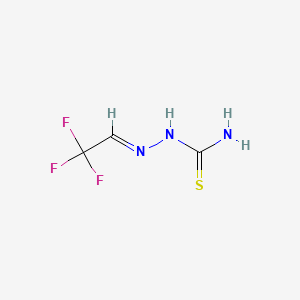
![3-Benzo[a]anthracen-12-ylpyridine](/img/structure/B12642911.png)
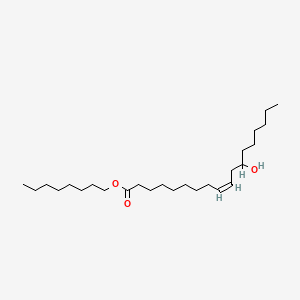

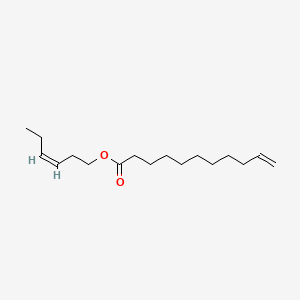
![Methylbenzo[b]naphtho[2,3-d]furan](/img/structure/B12642947.png)
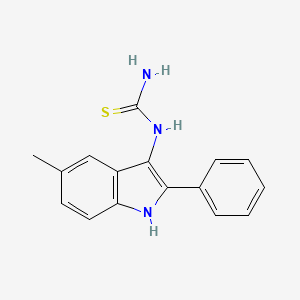
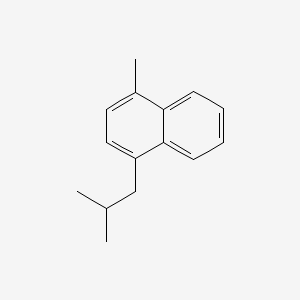
![Urea, N-(1-methylethyl)-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N'-[4-[(trifluoromethyl)thio]phenyl]-](/img/structure/B12642965.png)
